Crotalarin

Description

Contextualization within Plant Secondary Metabolite Research

Plants produce a vast arsenal (B13267) of chemical compounds, known as secondary metabolites, that are not essential for their primary growth and development but play crucial roles in defense, signaling, and adaptation. The genus Crotalaria is known for producing a range of these compounds, including flavonoids, terpenoids, and, most notably, pyrrolizidine (B1209537) alkaloids and lectins. magtechjournal.commdpi.com While pyrrolizidine alkaloids are primarily studied for their role in chemical defense against herbivores, Crotalaria lectins are investigated for their specific carbohydrate-binding properties, which underpin their biological activities and research applications. magtechjournal.com These proteins are a key component of the plant's chemical diversity and contribute to its interactions with other organisms.

Historical Trajectory of Crotalaria Lectin Investigations

The study of lectins from the Crotalaria genus has progressed over several decades, with researchers isolating and characterizing these proteins from various species. Early research focused on identifying and purifying lectins from readily available seeds. For instance, studies on Crotalaria juncea (Sunn hemp) led to the isolation of a lectin with a molecular weight of 124 kDa, composed of four identical subunits. medicago.se Subsequent research expanded to other species, such as Crotalaria striata and Crotalaria pallida, identifying lectins with specific blood group agglutinating properties. nih.govnih.gov More recent investigations have focused on lectins from species like Crotalaria incana, exploring their detailed physicochemical properties, carbohydrate specificity, and potential biological activities. scielo.br This historical progression highlights a move from basic characterization towards a more in-depth functional and structural analysis of these important biomolecules.

Significance of Lectins in Biological Systems Research

Lectins are carbohydrate-binding proteins of non-immune origin that play a fundamental role in a multitude of biological processes through their ability to recognize and bind to specific sugar structures. sanbi.org This specific recognition is crucial for cell-cell communication, immune responses, and host-pathogen interactions. sanbi.org In research, purified plant lectins are invaluable tools. They are used for blood typing, as some lectins can distinguish between different blood group antigens on the surface of red blood cells. nih.govresearchgate.net Furthermore, because cancer cells often display altered glycosylation patterns on their surface compared to healthy cells, lectins are used as probes to study these changes and are being explored for targeted drug delivery systems. sanbi.org The ability of lectins to agglutinate cells and precipitate glycoconjugates makes them essential reagents in glycobiology for the detection, purification, and structural analysis of carbohydrates and glycoproteins. scielo.brresearchgate.net

Structure

3D Structure

Properties

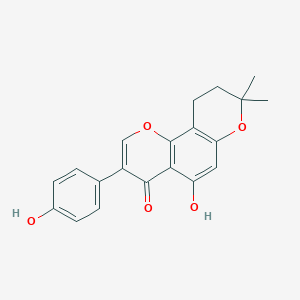

IUPAC Name |

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-20(2)8-7-13-16(25-20)9-15(22)17-18(23)14(10-24-19(13)17)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQJWMALSPXBMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148960 | |

| Record name | Crotalarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109517-68-2 | |

| Record name | Crotalarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109517682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotalarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Phytochemical Sourcing and Distribution of Crotalarin

Genus Crotalaria as a Bioactive Metabolite Reservoir

The genus Crotalaria, belonging to the Fabaceae family, comprises over 700 species of herbaceous plants and shrubs, with a significant concentration of approximately 400 species in Africa ncsu.eduwikipedia.orginfonet-biovision.orgtropseeds.com. This diverse genus is widely recognized as a rich reservoir of various bioactive compounds ijpsdronline.comscielo.br. A prominent class of secondary metabolites found abundantly across Crotalaria species are pyrrolizidine (B1209537) alkaloids (PAs) wikipedia.orgijpsdronline.comscielo.brresearchgate.netnih.govscielo.brnih.govup.ac.za. These alkaloids are distributed throughout different plant parts, including roots, leaves, flowers, and seeds ijpsdronline.comnih.gov.

Beyond pyrrolizidine alkaloids, Crotalaria species also synthesize a broad spectrum of other phytochemicals. These include terpenoids, flavonoids, anthraquinone, tannins, steroidal alkaloids, chalcones, steroids (such as β-sitosterol), and cardiac glycosides ijpsdronline.comscielo.brresearchgate.netscielo.brresearchgate.net. Crotalarin itself is identified as a naturally occurring compound characterized by a benzo(1,2-b:3,4-b')dipyran-4-one skeleton, substituted with hydroxyl and methyl groups, and has a molecular formula of C22H22O5 ontosight.ai.

Specific Crotalaria Species Delineation for Crotalarin Production

Crotalarin has been specifically identified in the seeds of Crotalaria sagittalis ontosight.ai. Furthermore, phytochemical analyses of the roots of Crotalaria burhia have also revealed the presence of crotalarin, alongside other alkaloids like monocrotaline (B1676716), croburhine, and crosemperine (B1606532) researchgate.net.

While the Crotalaria genus is broadly known for its diverse pyrrolizidine alkaloid content, with concentrations varying significantly across different species and plant organs (e.g., seeds and flowers typically exhibit higher PA amounts compared to roots and leaves) nih.gov, specific quantitative data detailing the concentration of crotalarin in these or other Crotalaria species are not extensively documented in available research findings. Other Crotalaria species, such as C. juncea, C. ochroleuca, C. retusa, C. spectabilis, C. pallida, C. maypurensis, C. incana, and C. nitens, are known to produce various pyrrolizidine alkaloids, including monocrotaline and spectabiline, which are structurally distinct from crotalarin but belong to the same broader class of compounds characteristic of the genus wikipedia.orgscielo.brresearchgate.netnih.govscielo.brnih.govscielo.brresearchgate.net.

Ecological and Evolutionary Aspects of Crotalarin Occurrence in Planta

The presence of secondary metabolites, including pyrrolizidine alkaloids (PAs) like crotalarin, is integral to the ecological interactions of Crotalaria plants scielo.brjournalijecc.cominteresjournals.orgwikipedia.org. These compounds function as allelochemicals and serve as a crucial direct defense mechanism against herbivory wikipedia.orgscielo.brinteresjournals.orgwikipedia.org. They can act as toxins or repellents, rendering the plant unpalatable or harmful to feeding organisms, thereby reducing the impact of herbivores scielo.brinteresjournals.orgwikipedia.org.

An interesting co-evolutionary adaptation is observed in certain Lepidoptera larvae, such as Utetheisa ornatrix, which can sequester and incorporate the toxic alkaloids from Crotalaria species into their own tissues, subsequently utilizing these compounds for their defense against predators wikipedia.org. This highlights a dynamic interplay where herbivores evolve mechanisms to counteract or even repurpose plant defenses.

Beyond their defensive roles, Crotalaria species hold significant ecological importance due to their symbiotic relationship with Rhizobia bacteria, enabling them to fix atmospheric nitrogen ncsu.eduwikipedia.orgtropseeds.comscielo.brscielo.brplantiary.comresearchgate.netredalyc.orghorizonepublishing.com. This nitrogen-fixing capability enriches soil fertility, making Crotalaria species valuable as green manure and cover crops in various agricultural systems ncsu.eduwikipedia.orgtropseeds.comscielo.brscielo.brplantiary.comresearchgate.netredalyc.orghorizonepublishing.com.

From an evolutionary perspective, the Crotalaria genus exhibits diverse adaptations. Karyotype evolution studies suggest a trend towards a decrease in chromosome size and lower karyotype symmetry in species possessing more advanced characteristics within the genus researchgate.net. Another evolutionary phenomenon observed, for instance, in Crotalaria spectabilis, is anther dimorphism, which involves variations at the cytogenetic level and contributes to the reproductive biology and diversification of the genus lu.lvpensoft.net. These ecological roles and evolutionary adaptations underscore the complex biological significance of crotalarin and related compounds within the Crotalaria genus.

Advanced Methodologies for Crotalarin Isolation and Purification

High-Resolution Extraction Techniques from Botanical Materials

The initial step in isolating Crotalarin involves its extraction from botanical sources, primarily the seeds of various Crotalaria species. The foundational method for this process is typically a saline extraction. This technique leverages the solubility of lectins in salt solutions to draw them out from the seed matrix.

The general procedure begins with the mechanical processing of the seeds. The seeds are peeled and ground into a fine powder to maximize the surface area available for extraction. This powder is then suspended in a saline solution, commonly 150 mM sodium chloride (NaCl) scielo.br. The ratio of seed powder to saline solution is typically maintained at 1:10 (w/v) scielo.br. The resulting suspension is agitated for several hours at room temperature to ensure the thorough solubilization of the proteins scielo.br. Following this incubation period, the mixture is subjected to centrifugation to pellet the insoluble cellular debris. The supernatant, which contains the crude protein extract including Crotalarin, is then carefully collected for further purification steps scielo.br. While advanced techniques such as ultrasound-assisted extraction have been explored for other compounds in Crotalaria, saline extraction remains the well-documented and conventional first step for Crotalarin.

Table 1: Initial Extraction Parameters for Lectins from various Crotalaria Species

| Crotalaria Species | Starting Material | Extraction Solvent | Reference |

|---|---|---|---|

| Crotalaria incana | Seed Powder | 150 mM NaCl | scielo.br |

| Crotalaria paulina | Seed Powder | 0.05 M Tris-HCl, pH 8.0 | researchgate.net |

| Crotalaria juncea | Seed Powder | Not specified, aqueous extract | nih.gov |

Multi-Stage Chromatographic Separation Protocols

Following initial extraction, a series of chromatographic techniques are employed to selectively isolate Crotalarin from the crude extract. This multi-stage approach is essential for achieving a high degree of purity.

Affinity Chromatography for Lectin Isolation

Affinity chromatography is a powerful and frequently used technique for purifying lectins like Crotalarin due to their specific carbohydrate-binding properties researchgate.netcreative-proteomics.commdpi.com. This method utilizes a stationary phase composed of a resin to which a specific carbohydrate ligand has been covalently attached. When the crude extract is passed through the column, Crotalarin binds specifically to these immobilized sugars, while other proteins and contaminants that lack this affinity pass through the column and are washed away mdpi.com.

For galactose-specific lectins such as the one from Crotalaria juncea, the affinity adsorbent can be prepared by coupling galactose to a Sepharose matrix nih.gov. Another effective matrix is a galactan gel, which can be prepared by the acid treatment of agarose (B213101) beads researchgate.net. For lectins with different specificities, such as the one from Crotalaria incana which shows affinity for mannose and glucose, a Sephadex G-50 matrix is utilized scielo.br. After the non-binding components are thoroughly washed from the column, the purified lectin is eluted by introducing a solution containing a high concentration of a competing free sugar, which displaces the lectin from the immobilized ligand.

High-Performance Liquid Chromatography (HPLC) in Crotalarin Purification

High-Performance Liquid Chromatography (HPLC), particularly size-exclusion chromatography (SEC), often serves as a final polishing step to ensure the homogeneity of the purified Crotalarin. This technique separates molecules based on their hydrodynamic volume.

In the purification of the lectin from Crotalaria paulina, a Fast Protein Liquid Chromatography (FPLC) system, a type of HPLC, was used for molecular exclusion chromatography researchgate.netnih.gov. The active fraction obtained from a previous ion-exchange chromatography step was applied to a Superdex 75 preparative column researchgate.net. The protein is eluted with a suitable buffer, and the elution profile is monitored, typically by measuring absorbance at 280 nm scielo.br. The Crotalarin lectin elutes as a single, symmetrical peak, indicating a homogenous sample in terms of molecular size scielo.brresearchgate.net. This step is crucial for removing any remaining protein contaminants and aggregates.

Electrophoretic and Differential Precipitation Strategies

Prior to chromatography, differential precipitation is a common and effective strategy to concentrate the target protein from the crude extract and remove a significant portion of non-lectin proteins wisdomlib.org. This method relies on altering the solubility of proteins by adding a precipitating agent.

Ammonium (B1175870) sulfate (B86663) is a widely used salt for this purpose. By incrementally adding ammonium sulfate to the crude extract, different protein fractions can be selectively precipitated. For the lectin from Crotalaria juncea, fractional precipitation with ammonium sulfate is a key initial step before affinity chromatography nih.gov. Acetone precipitation is another strategy that has been successfully applied in the purification of lectins from Crotalaria spectabilis and Crotalaria pallida researchgate.netresearchgate.net.

While electrophoresis, specifically Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), is not typically used as a preparative purification strategy for Crotalarin, it is an indispensable analytical tool used throughout the purification process. It is used to monitor the protein profile of the fractions at each stage—from the crude extract, after precipitation, and following each chromatographic step—to track the enrichment of the target Crotalarin band and the removal of contaminants researchgate.net.

Purity Assessment and Sample Homogeneity Determination

The final and critical phase of the protocol is the rigorous assessment of the purity and homogeneity of the isolated Crotalarin. SDS-PAGE is the primary method used for this evaluation. The purified lectin is loaded onto a polyacrylamide gel and subjected to an electric field, which separates the protein subunits based on their molecular weight. A highly purified Crotalarin sample will appear as a single distinct band on the stained gel medicago.seaniara.com.

Studies across various Crotalaria species consistently show that their lectins are composed of subunits with a molecular mass of approximately 30 kDa. For instance, the lectin from Crotalaria juncea presents as a single band at 31 kDa, while those from Crotalaria pallida and Crotalaria paulina show a band at 30 kDa nih.govmedicago.senih.gov. The lectin from Crotalaria incana was shown to be composed of two subunits with masses of 29 and 30 kDa scielo.br. The appearance of a single band under both reducing and non-reducing conditions on the SDS-PAGE gel confirms the purity of the subunit and provides information about the protein's quaternary structure researchgate.net.

Further confirmation of sample homogeneity is often obtained from the final size-exclusion chromatography step, where the purified lectin elutes as a single, symmetrical peak scielo.br.

Table 2: Molecular Weight of Purified Lectin Subunits from various Crotalaria Species Determined by SDS-PAGE

| Crotalaria Species | Apparent Molecular Mass (kDa) | Reference |

|---|---|---|

| Crotalaria juncea | 31 | medicago.seaniara.com |

| Crotalaria paulina | 30 | researchgate.netnih.gov |

| Crotalaria pallida | 30 | nih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Acetone |

| Ammonium sulfate |

| Crotalarin |

| D-galactose |

| D-glucose |

| D-mannose |

| Galactan |

| α-methyl-D-mannoside |

| Raffinose |

| Sodium chloride |

Comprehensive Structural Elucidation and Molecular Characterization of Crotalarin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Crotalarin Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic connectivity and spatial arrangement of atoms within a molecule. It exploits the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, to provide detailed insights into the molecular structure.

One-dimensional (1D) NMR spectroscopy, specifically proton (¹H NMR) and carbon-13 (¹³C NMR), provides fundamental information about the number and types of hydrogen and carbon atoms, respectively, within a molecule.

¹H NMR Spectroscopy: This technique identifies different proton environments within the molecule. Chemical shifts (δ, in parts per million, ppm) indicate the electronic environment of each proton, with deshielded protons appearing at higher ppm values. The multiplicity of a signal (e.g., singlet, doublet, triplet, multiplet) reveals the number of neighboring protons, governed by coupling constants (J, in Hertz, Hz). Integration of the signal provides the relative number of protons contributing to that signal. For instance, aromatic protons typically resonate in the 6.5-8.5 ppm range, while aliphatic protons appear at lower chemical shifts. [16 in second search, 30 in second search]

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton. Each unique carbon environment in the molecule gives rise to a distinct signal. Chemical shifts in ¹³C NMR span a much broader range (typically 0-220 ppm) compared to ¹H NMR, making it highly effective for distinguishing different carbon types (e.g., sp³, sp², carbonyl carbons). Quaternary carbons, which lack directly bonded hydrogens, often appear as weaker signals. [6 in second search, 13 in second search, 27 in second search]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Proposed Assignment (Illustrative) |

| ¹H | 7.0-8.5 | m, d | - | - | Aromatic protons |

| ¹H | 5.0-6.5 | m | - | - | Olefinic/vinylic protons |

| ¹H | 3.0-5.0 | m, dd | - | - | Protons adjacent to oxygen |

| ¹H | 0.8-2.5 | m, s | - | - | Aliphatic protons, methyl groups |

| ¹³C | 160-180 | - | - | - | Carbonyl carbons (ester, ketone) |

| ¹³C | 120-150 | - | - | - | Aromatic/olefinic carbons |

| ¹³C | 60-90 | - | - | - | Carbons bonded to oxygen |

| ¹³C | 10-50 | - | - | - | Aliphatic carbons |

Two-dimensional (2D) NMR experiments provide crucial correlation information that helps piece together the molecular structure and determine stereochemistry.

COSY (COrrelation SpectroscopY): This homonuclear 2D experiment reveals correlations between protons that are scalar-coupled (typically through two or three bonds). Cross-peaks in a COSY spectrum indicate which protons are neighbors in a spin system, helping to establish proton-proton connectivity. [3 in second search, 5 in second search, 7 in second search]

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D experiment that shows direct one-bond correlations between protons and carbons. It is highly useful for assigning proton signals to their directly attached carbons, providing CH, CH₂, and CH₃ group assignments. [3 in second search, 5 in second search]

HMBC (Heteronuclear Multiple Bond Coherence): HMBC is another heteronuclear 2D experiment that reveals long-range correlations (typically through two to four bonds) between protons and carbons. These correlations are invaluable for establishing connectivity across quaternary carbons or between different structural fragments, thus linking distant parts of the molecule. [3 in second search, 5 in second search]

NOESY (Nuclear Overhauser Enhancement SpectroscopY): NOESY is a homonuclear 2D experiment that provides information about through-space proximity of protons, regardless of whether they are directly bonded or not. This is particularly useful for determining the relative stereochemistry and conformation of a molecule, as strong NOE correlations indicate protons that are close in space (typically within 5-7 Å). [3 in second search, 5 in second search]

| 2D NMR Experiment | Type of Correlation | Illustrative Example of Correlation | Structural Implication |

| COSY | ¹H-¹H (through-bond) | H-A ↔ H-B | H-A and H-B are vicinal or geminal. |

| HSQC | ¹H-¹³C (one-bond) | H-X ↔ C-X | H-X is directly attached to C-X. |

| HMBC | ¹H-¹³C (long-range) | H-Y ↔ C-Z (2-4 bonds) | H-Y is two to four bonds away from C-Z. |

| NOESY | ¹H-¹H (through-space) | H-P ↔ H-Q | H-P and H-Q are spatially close. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule and its fragments, which is crucial for unambiguously identifying the molecular formula and gaining insights into its structural components through fragmentation patterns. [4 in second search, 5 in second search, 11 in second search, 12 in second search, 13 in second search]

HRMS provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion ([M]+• or protonated/deprotonated species like [M+H]+ or [M-H]-). This exact mass, often measured to four or more decimal places, allows for the calculation of the elemental composition (molecular formula) with high confidence, distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions). [4 in second search, 11 in second search]

Furthermore, fragmentation pattern analysis in mass spectrometry involves studying the characteristic ions formed when the molecular ion breaks apart. These fragment ions provide clues about the substructures present in the molecule. By analyzing the mass differences between the molecular ion and its fragments, as well as between different fragment ions, chemists can deduce the presence of specific functional groups and the connectivity within the molecule. [5 in second search, 13 in second search]

| Parameter | Value (Illustrative) | Significance |

| Molecular Formula | C20H18O5 | Confirmed by HRMS. |

| Exact Mass (Calc.) | 338.1154 | Theoretical exact mass for C20H18O5. |

| Exact Mass (Found) | 338.115X | Experimentally determined exact mass. |

| Molecular Ion [M+H]+ | 339.1232 | Observed protonated molecular ion. |

| Major Fragments (m/z) | 281.0760 | Loss of C4H4O (e.g., furan (B31954) ring fragment). |

| 223.0494 | Further fragmentation. | |

| 165.0548 | Stable aromatic fragment. |

Advanced Vibrational Spectroscopic Techniques for Functional Group and Conformational Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate (stretch or bend) at specific frequencies. Each functional group has characteristic absorption frequencies, creating a unique "fingerprint" spectrum that can be used for identification and analysis. [8 in second search, 9 in second search, 10 in second search, 15 in second search]

Key absorption bands indicate the presence of various functional groups:

O-H stretching: Broad bands around 3200-3600 cm⁻¹ for hydroxyl groups (alcohols, phenols) or carboxylic acids. [10 in second search, 15 in second search, 18 in second search]

C-H stretching: Bands above 3000 cm⁻¹ for sp² C-H (aromatic, alkene) and below 3000 cm⁻¹ for sp³ C-H (aliphatic). [9 in second search, 15 in second search]

C=O stretching: Strong bands typically around 1650-1750 cm⁻¹ for carbonyl groups (ketones, aldehydes, esters, carboxylic acids). [8 in second search, 9 in second search, 15 in second search]

C=C stretching: Bands around 1600-1680 cm⁻¹ for carbon-carbon double bonds (alkenes, aromatic rings). [15 in second search]

C-O stretching: Bands in the 1000-1300 cm⁻¹ region for C-O single bonds (alcohols, ethers, esters). [8 in second search, 15 in second search]

| Wavenumber (cm⁻¹) | Intensity | Proposed Assignment (Illustrative) |

| 3200-3500 | Broad, Strong | O-H stretch (hydroxyl groups) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2970 | Medium | Aliphatic C-H stretch |

| 1700-1750 | Strong | C=O stretch (ester, ketone) |

| 1580-1620 | Medium | Aromatic C=C stretch |

| 1000-1300 | Strong | C-O stretch (ether, ester) |

Raman spectroscopy is a complementary vibrational technique that provides information about chemical structure, phase, and molecular interactions based on the inelastic scattering of light. It is particularly sensitive to vibrations that cause a change in polarizability, such as non-polar bonds or highly symmetrical vibrations. [6 in second search, 19 in second search, 20 in second search, 22 in second search]

Raman spectra feature peaks at specific wavenumber positions, showing the intensity of the Raman scattered light. Each peak corresponds to a specific molecular bond vibration, including individual bonds (e.g., C-C, C=C, C-H) and groups of bonds (e.g., benzene (B151609) ring breathing modes). It is often used to identify specific functional groups and to provide a "chemical fingerprint" for a molecule. [6 in second search, 22 in second search]

| Wavenumber (cm⁻¹) | Intensity | Proposed Assignment (Illustrative) |

| 1550-1610 | Strong | Aromatic ring vibrations |

| 1625-1680 | Very Strong | C=C stretch (alkene) |

| 1710-1745 | Moderate | Ester C=O stretch |

| 2800-3000 | Medium | C-H stretch (aliphatic) |

| 990-1100 | Strong | Aromatic C-H bending |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely utilized biophysical technique for investigating the secondary structure, conformational changes, folding, and binding of chiral molecules, including proteins and nucleic acids. wikipedia.orgfishersci.ca The CD spectrum, which measures the differential absorption of left and right circularly polarized light, provides broad structural information, with distinct spectral patterns corresponding to different secondary structure elements such as alpha-helices, beta-sheets, and turns. wikipedia.orglabsolu.ca Advancements in instrumentation, including synchrotron radiation CD (SRCD), have enabled the acquisition of lower wavelength data, thereby increasing the information content of spectra. fishersci.ca Computational methods and reference databases, such as DichroWeb and BeStSel, further facilitate the analysis of CD spectra for protein secondary structure determination. fishersci.caciteab.comwikipedia.org

While CD spectroscopy is a standard tool for protein characterization, detailed research findings specifically presenting the CD spectrum or quantitative secondary structure analysis of Crotalarin or any specific Crotalaria lectin were not available in the provided sources. Therefore, direct data regarding the alpha-helix, beta-sheet, or random coil content of Crotalarin via CD spectroscopy cannot be presented here.

Amino Acid Composition and Sequence Analysis of Crotalarin (Lectin)

The amino acid composition and sequence analysis provide crucial insights into the primary structure of Crotalarin, particularly in its form as a lectin from Crotalaria species.

Amino Acid Composition: Studies on lectins purified from Crotalaria species have revealed characteristic amino acid profiles. For instance, CrpL, a lectin isolated from Crotalaria paulina seeds, was found to contain high amounts of aspartic acid/asparagine (Asx) and glutamic acid/glutamine (Glx), and was notably rich in glycine (B1666218) (Gly), alanine (B10760859) (Ala), and serine (Ser). nih.govwikipedia.org Similarly, a lectin from Crotalaria striata seeds showed the presence of aminated carbohydrate residues within its amino acid composition. wikidata.org

Sequence Analysis: N-terminal amino acid sequencing and mass spectrometry-based peptide analysis have been employed to determine the partial primary structures of Crotalaria lectins. The N-terminal amino acid sequence of CrpL from Crotalaria paulina was observed to be identical to those of other lectins within the Crotalaria genus. nih.govwikipedia.org

For CiL, a lectin from Crotalaria incana seeds, partial primary structure data obtained from five tryptic peptides through mass spectrometry indicated significant sequence similarity to lectins from other plant species. The similarity analysis revealed:

| Compared Lectin Source | UniProtKB ID (if available) | Sequence Similarity to CiL (%) |

| Vatairea macrocarpa Lectin (VML) | - | 93.1 wikipedia.org |

| Vatairea guianensis Lectin (VGL) | - | 93.1 wikipedia.org |

| Phaseolus vulgaris Lectin | Q43629 | - wikipedia.org |

| Cladrastis kentukea Lectin | - | - wikipedia.org |

| Lens culinaris Lectin | P02870 | - wikipedia.org |

| Pisum sativum Lectin | Q40987 | - wikipedia.org |

| Crotalaria pallida Lectin | - | - wikipedia.org |

| Crotalaria juncea Lectin | P16352 | 52.94 wikipedia.orgguidetopharmacology.org |

Furthermore, the N-terminal amino acid sequence of the Crotalaria striata lectin exhibited a striking similarity to that of the Crotalaria juncea lectin. wikidata.org UniProtKB records for the Crotalaria juncea lectin (P16352) indicate a sequence length of 24 amino acids. guidetopharmacology.org

X-ray Crystallography for Three-Dimensional Molecular Architecture

X-ray crystallography is a powerful and widely adopted analytical technique for determining the three-dimensional atomic structure of crystalline materials, including complex biological macromolecules like proteins. fishersci.atwikipedia.orgfishersci.fi The process involves crystallizing a purified sample, exposing the crystals to an X-ray beam, and analyzing the resulting diffraction patterns. fishersci.atwikipedia.orgfishersci.fi These patterns provide information on the crystal packing symmetry, unit cell dimensions, and electron density, which are then used to build and refine a detailed molecular structure. fishersci.atwikipedia.orgfishersci.fifishersci.ca This technique is fundamental for understanding molecular function, chemical bonds, and interactions at an atomic level. fishersci.fiscilit.com

Despite its significance in structural biology, specific X-ray crystallography data, such as a resolved three-dimensional structure or detailed crystallographic parameters for Crotalarin or any specific Crotalaria lectin, were not found in the provided research findings. Therefore, a comprehensive description of the three-dimensional molecular architecture of Crotalarin based on X-ray crystallography cannot be presented here.

Chemical Synthesis and Derivatization Strategies for Crotalarin and Analogs

Total Chemical Synthesis of Crotalarin and Related Core Structures

Specific reports detailing the total chemical synthesis of the isoflavonoid (B1168493) Crotalarin are not widely documented in the current literature. However, the core structures of isoflavonoids are generally synthesized through several well-established chemical pathways.

One common approach involves the oxidative rearrangement of chalcones or flavanones, often catalyzed by reagents such as thallium(III) nitrate (B79036) or hypervalent iodine(III) reagents like (diacetoxyiodo)benzene (B116549) (DIB) researchgate.netnih.gov. This method facilitates the migration of the B-ring from the C-2 to the C-3 position, a key step in isoflavonoid formation frontiersin.orgmdpi.com. Another synthetic route for isoflavones involves Suzuki-type coupling reactions of 3-halogenated chromenones with arylboronic acids nih.gov. These methods aim to efficiently construct the fundamental 3-phenylchroman skeleton characteristic of isoflavonoids researchgate.netrsc.org.

Beyond traditional chemical synthesis, significant advancements have been made in the de novo biosynthesis of isoflavonoids using engineered microbial hosts, particularly yeast frontiersin.orgfrontiersin.orgnih.govnih.gov. This biotechnological approach offers a sustainable alternative to chemical synthesis, especially given the low abundance and structural complexity of many natural isoflavonoids nih.govnih.gov. Engineered yeast strains can be designed to overexpress key enzymes in the isoflavonoid biosynthetic pathway, such as phenylalanine ammonia (B1221849) lyase (PAL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and isoflavone (B191592) synthase (IFS), to produce parent isoflavonoids like genistein (B1671435) and daidzein (B1669772) from simpler precursors frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net.

Semi-Synthetic Approaches via Targeted Functional Group Modification

Direct semi-synthetic studies focused on modifying the isoflavonoid Crotalarin are not prominently featured in current research. Nevertheless, semi-synthetic strategies are broadly applied to isoflavonoids to alter their physicochemical properties and biological activities. These approaches typically involve targeted modifications of existing functional groups on the isoflavonoid scaffold.

Common functional group modifications include:

Glycosylation: The attachment of sugar moieties can significantly impact the solubility, stability, and bioactivity of isoflavonoids, often making them more amenable for therapeutic or nutraceutical applications nih.gov.

Methylation and Hydroxylation: These modifications can alter the polarity and reactivity of the compound, influencing its interactions with biological targets mdpi.commdpi.com.

Prenylation: The introduction of prenyl groups is a common modification observed in natural isoflavonoids and can profoundly affect their biological properties, including antimicrobial activity mdpi.comnih.gov.

These modifications are crucial in exploring the potential of isoflavonoid derivatives, as they allow for fine-tuning of their chemical and biological profiles nih.govmdpi.commdpi.com.

Stereoselective and Enantioselective Synthetic Pathways

While specific enantioselective or stereoselective synthetic pathways for Crotalarin (isoflavonoid) are not detailed in the available literature, the importance of controlling stereochemistry in the synthesis of isoflavonoids is well-recognized. Many isoflavonoids possess chiral centers, and their biological activities can be significantly influenced by their absolute configuration researchgate.net.

General strategies employed for the stereoselective synthesis of isoflavonoids and related compounds include:

Asymmetric Transfer Hydrogenation-Dynamic Kinetic Resolution (ATH-DKR): This method, often utilizing chiral ruthenium catalysts, has been successfully applied to achieve high stereoselectivity in the synthesis of isoflavanones and pterocarpans, which are structurally related to isoflavones researchgate.net.

Chiral Auxiliaries: The use of chiral auxiliaries, such as N-phenylacetyl imidazolidinones, followed by α-benzylation and subsequent cyclization, has been demonstrated for the enantioselective synthesis of isoflavans rsc.org.

These approaches are vital for producing enantiomerically pure forms of isoflavonoids, which is often critical for their efficacy and safety in pharmaceutical and agrochemical applications researchgate.net.

Structure-Activity Relationship (SAR) Studies through Chemical Derivatization

Specific SAR studies for the isoflavonoid Crotalarin are not extensively reported. However, SAR investigations are broadly conducted on isoflavonoids to understand how structural variations influence their biological activities. Chemical derivatization is a fundamental tool in these studies, allowing researchers to systematically modify the parent compound and evaluate the impact of these changes.

General findings from SAR studies on isoflavonoids indicate that:

Position and Degree of Prenylation: The presence and location of prenyl groups can significantly affect antimicrobial activity, with specific positions (e.g., C6 or C8) being more favorable depending on the isoflavonoid subclass mdpi.comnih.gov.

Hydroxyl Group Presence: The presence and position of hydroxyl groups, particularly at positions 5 and 7 in ring A and 4' in ring B, are often associated with enhanced biological activities, such as lower minimum inhibitory concentrations (MIC) in antimicrobial assays mdpi.comnih.gov.

Methoxylation: The methoxylation of hydroxyl substituents can either attenuate or enhance activity, highlighting the subtle effects of functional group modifications mdpi.com.

These studies provide valuable insights into the key pharmacophore characteristics of isoflavonoids, guiding the design of new derivatives with improved or tailored biological properties mdpi.comnih.govnih.gov.

Molecular and Biochemical Mechanisms of Crotalarin Interaction

Lectin-Carbohydrate Recognition and Binding Kinetics

Lectins, including crotalarin, are defined by their capacity to bind to carbohydrates reversibly and specifically without inducing chemical alteration of the carbohydrate structure. scielo.bramazonaws.comwikipedia.org This recognition is crucial for various biological phenomena.

Crotalarin, specifically the lectin from Crotalaria striata, exhibits a strong affinity for N-acetyl-D-galactosamine (GalNAc) and is recognized as a blood group A-specific lectin. nih.govherbal-organic.comsemanticscholar.org Studies have shown its ability to bind to glycoproteins such as fetuin and asialofetuin, and its hemagglutinating activity can be inhibited by simple sugars like N-acetyl-D-galactosamine and D-galactose. nih.govresearchgate.net Another lectin from Crotalaria incana (CiL) has demonstrated affinity towards D-mannose, D-glucose, D-galactose, and α-methyl-D-mannoside, as well as glycoproteins like mucin and ovalbumin. scielo.br

The carbohydrate binding specificity of lectins is a key determinant of their biological roles. The following table summarizes observed specificities for Crotalarin and related Crotalaria lectins:

| Lectin Source | Primary Specificity | Inhibitory Sugars/Glycoproteins |

| Crotalaria striata | N-acetyl-D-galactosamine (Blood Group A) nih.govherbal-organic.comsemanticscholar.org | N-acetyl-D-galactosamine, D-galactose, Fetuin, Asialofetuin nih.govresearchgate.net |

| Crotalaria incana (CiL) | D-mannose, D-glucose, D-galactose scielo.br | D-mannose, D-glucose, D-galactose, α-methyl-D-mannoside, N-acetyl-D-glucosamine, Mucin, Ovalbumin scielo.br |

| Crotalaria paulina (CrpL) | N-acetyl-D-galactosamine, D-galactose researchgate.net | N-acetyl-D-galactosamine, D-galactose, Fetuin, Asialofetuin researchgate.net |

The interaction between crotalarin and its ligands is influenced by various physicochemical parameters, including time, temperature, pH, and ionic strength. nih.gov For instance, the formation of a complex between crotalarin from Crotalaria striata and fetuin reaches maximum turbidity within 30 minutes at 20°C, with an optimal pH of 3.5. nih.gov The binding constant (Ka) for this interaction was determined to be 5.58 x 10^4 M⁻¹ at pH 3.5 and 20°C. nih.gov Cations with increasing concentrations have a pronounced effect on binding, while certain salts like KCNS and KI are non-inhibitory. nih.gov Periodate (B1199274) and urea (B33335) have been shown to reduce the interaction. nih.gov

Identification and Characterization of Crotalarin Binding Sites through Targeted Chemical Modification

Chemical modification studies are instrumental in identifying the amino acid residues responsible for the carbohydrate-binding properties of lectins like crotalarin. For crotalarin from Crotalaria striata, modification of tyrosine residues and the carboxyl groups of acidic amino acids (aspartic and glutamic acid) leads to a complete loss of its carbohydrate-binding activity, indicating their involvement in saccharide binding. nih.gov Similarly, the hemagglutinating activity is completely or almost completely lost upon modification of tryptophan residues, suggesting that at least one tryptophan residue per molecule is essential for carbohydrate-binding activity. nih.govresearchgate.netresearchgate.net This loss of activity was not observed when D-galactose was present during modification, highlighting the protective effect of the ligand on the binding site. nih.gov In contrast, modification of lysine (B10760008), cysteine, and arginine residues did not significantly affect the carbohydrate-binding activity. nih.govamazonaws.com The effect of periodate oxidation on crotalarin has also shown a loss of activity, while enzymatic treatments largely retain it. researchgate.netresearchgate.netias.ac.in

The following table summarizes the impact of chemical modification on crotalarin's activity:

| Modified Amino Acid Residue | Effect on Carbohydrate-Binding Activity | Implication for Binding Site |

| Tyrosine nih.gov | Complete loss | Involved in saccharide binding |

| Carboxyl groups (Asp, Glu) nih.gov | Complete loss | Involved in saccharide binding |

| Tryptophan nih.govresearchgate.netresearchgate.net | Complete/almost complete loss | Essential for carbohydrate binding |

| Lysine nih.gov | No significant effect | Not directly involved |

| Cysteine nih.govamazonaws.com | No significant effect | Not directly involved |

| Arginine nih.govamazonaws.com | No significant effect | Not directly involved |

Crotalarin Interactions with Cellular Receptors and Membrane Components (in vitro/ex vivo)

As a lectin, crotalarin's primary mode of interaction with cellular components involves its specific binding to glycoconjugates present on cell surfaces. Lectins are known to agglutinate particular cells due to their multivalent nature, allowing them to form networks with multiple cells. amazonaws.comwikipedia.org Crotalarin from Crotalaria striata is a blood group A-specific lectin, implying its ability to recognize and bind to the specific carbohydrate antigens present on the surface of A-type red blood cells, leading to hemagglutination. nih.govherbal-organic.comsemanticscholar.org While specific detailed in vitro or ex vivo studies on crotalarin's direct interaction with other cellular receptors or membrane components beyond its lectin activity are not extensively detailed in the provided search results, its classification as a lectin strongly suggests its role in cell-surface recognition phenomena. scielo.bramazonaws.comwikipedia.org

Computational Chemistry and Molecular Modeling of Crotalarin Interactions

Computational chemistry and molecular modeling, including techniques like molecular docking, are valuable tools for understanding protein-ligand interactions and predicting binding affinities. mdpi.comnih.govmdpi.commdpi.comarxiv.org While general principles of molecular docking involve evaluating the interaction of compounds with target proteins and assessing predicted binding affinities, specific detailed computational studies focusing solely on the chemical compound "Crotalarin" are not explicitly provided in the search results. mdpi.comnih.govmdpi.comarxiv.orgmnhs.org However, the broad application of these methods in drug discovery and the study of protein-ligand complexes suggests their potential for future investigations into crotalarin's interactions at an atomic level. mdpi.comnih.govmdpi.commdpi.comarxiv.org

Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule (receptor), such as a protein. This technique aims to predict the binding affinity and the specific binding pose, which can inform about the strength and nature of the interaction openaccessjournals.comwikipedia.org.

Despite extensive research into various natural compounds and their interactions with biological targets, specific detailed molecular docking studies focusing solely on Crotalarin and its interaction with particular proteins or other biomolecules were not identified in the available literature. Research often explores extracts from Crotalaria species, which may contain a variety of compounds, including Crotalarin, but direct computational studies on Crotalarin's specific binding mechanisms are not readily documented in the search results. Therefore, no specific data tables or detailed research findings regarding Crotalarin's molecular docking parameters (e.g., binding energies, interacting residues) can be presented at this time.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are advanced computational techniques that provide a time-dependent view of the atomic movements within a molecular system, offering insights into conformational changes, stability, and dynamic interactions between molecules frontiersin.orgnih.govnih.gov. MD simulations complement molecular docking by validating the stability of docked complexes and exploring the flexibility of both the ligand and the receptor over time mdpi.com.

Similar to molecular docking studies, specific molecular dynamics simulations focused exclusively on Crotalarin and its interactions with biological targets were not found in the conducted literature review. While general principles and applications of molecular dynamics simulations in studying protein-ligand interactions are well-established nih.govresearchgate.net, the absence of specific studies on Crotalarin means that detailed findings, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), or specific conformational changes related to Crotalarin's binding, cannot be provided.

Biological Activities of Crotalarin in Model Systems Excluding Human Clinical Data

Investigation of Crotalarin Effects on Specific Molecular Targets in Non-Human Biological Contexts

The primary specific molecular target identified for crotalarin in non-human biological contexts is its interaction with carbohydrates, particularly N-acetyl-D-galactosamine frontiersin.org. As a lectin, its function is inherently tied to recognizing and binding to specific saccharide structures on glycoproteins and glycolipids amazonaws.com. The chemical modification studies detailed in section 7.1.1 further elucidate the amino acid residues within the crotalarin molecule that are critical for this carbohydrate-binding specificity frontiersin.org. Beyond this established lectin-carbohydrate interaction, specific detailed information on other discrete molecular targets of crotalarin in non-human biological systems was not found in the reviewed sources.

Preclinical Mechanistic Studies in Animal Models (Focus on Molecular and Cellular Endpoints)

Information regarding specific preclinical mechanistic studies of the chemical compound crotalarin in animal models, with a focus on molecular and cellular endpoints, is not available in the current body of research. While animal models are widely utilized in preclinical investigations to understand disease mechanisms and evaluate potential therapeutic agents nih.govnih.govmdpi.comnih.govresearchgate.netmdpi.com, no direct studies on isolated crotalarin in this context were identified.

Biosynthetic Pathways and Metabolic Fate of Crotalarin

Elucidation of Pyrrolizidine (B1209537) Alkaloid Biosynthetic Enzymes and Gene Clusters

The biosynthesis of pyrrolizidine alkaloids in plants, particularly within the Crotalaria genus, is a complex process. Notably, in Crotalaria (Fabaceae), PA biosynthesis is uniquely triggered by nodulation, a symbiotic interaction with rhizobial bacteria in the root nodules nih.govnih.govresearchgate.net. This suggests a fascinating link between nitrogen fixation and the production of these defense compounds.

The initial and committed step in PA biosynthesis involves the enzyme homospermidine synthase (HSS) mdpi.comnih.govnih.govfrontiersin.orgresearchgate.net. HSS is a plant-derived enzyme, and its transcripts are expressed exclusively in the nodules, which are also the sites of highest PA concentration nih.govnih.gov. This enzyme catalyzes the formation of homospermidine, a crucial precursor for the pyrrolizidine alkaloids frontiersin.orgresearchgate.net. The biosynthesis of necine bases, such as retronecine (B1221780) (PubChem CID: 10198) and supinidine (B1213332) (PubChem CID: 164663), which form the core of PAs, originates from the decarboxylation of the amino acids L-arginine and L-ornithine, leading to the formation of putrescine mdpi.comencyclopedia.pub. Retronecine is considered the most common central core for various pyrrolizidine alkaloids contaminantdb.canih.govwikipedia.org. While PA synthesis predominantly occurs in the roots, it has also been observed in specific young leaves encyclopedia.pub. These alkaloids are typically stored and transported throughout the plant in their N-oxide form due to their higher water solubility encyclopedia.pub.

Table 1: Key Enzymes and Intermediates in Pyrrolizidine Alkaloid Biosynthesis

| Component | Role in Biosynthesis | Location of Synthesis/Expression | Related Compounds (Examples) |

| L-Arginine, L-Ornithine | Precursors for necine bases | Plant cells | Putrescine |

| Homospermidine Synthase (HSS) | First pathway-specific enzyme; catalyzes homospermidine formation | Root nodules (exclusively) | Homospermidine |

| Homospermidine | Direct precursor for pyrrolizidine alkaloids | Root nodules | Retronecine, Supinidine |

| Retronecine | Common necine base core | Roots, young leaves | Monocrotaline (B1676716), Monocrotaline N-oxide |

| Supinidine | Necine base component | Roots, young leaves | Amabiline (ester of supinidine) wikipedia.org |

Genetic Engineering Approaches for Modulating Pyrrolizidine Alkaloid Production

Metabolic engineering offers promising strategies for modulating the production of secondary metabolites, including pyrrolizidine alkaloids, in plants and in vitro systems nih.govresearchgate.net. The goal can be either to enhance the production of desirable compounds or to reduce the levels of toxic ones.

One notable genetic engineering approach involves the use of CRISPR/Cas9 technology to target and modify genes within the PA biosynthetic pathway. For instance, the homospermidine synthase (HSS) gene, which encodes the first enzyme in PA biosynthesis, has been successfully edited using CRISPR/Cas9 in plants like Symphytum officinale. Inactivation of HSS alleles has led to a significant reduction or even complete elimination of pyrrolizidine alkaloid levels frontiersin.orgresearchgate.netnih.gov. This demonstrates the potential for precise manipulation of PA accumulation. Beyond gene editing, general strategies for enhancing alkaloid yield include the overexpression of rate-limiting enzymes within the biosynthetic pathway and the genetic manipulation of plant cell or tissue cultures, followed by screening for high-producing cell lines researchgate.net.

Table 2: Genetic Engineering Targets and Their Effects on Pyrrolizidine Alkaloid Production

| Genetic Engineering Target | Method/Approach | Observed Effect on PA Production | Reference |

| Homospermidine Synthase (HSS) gene | CRISPR/Cas9 mutagenesis | Significant reduction or elimination of PAs | frontiersin.orgresearchgate.netnih.gov |

| Rate-limiting enzymes | Overexpression | Enhanced alkaloid yield (general strategy) | researchgate.net |

Biotransformation and Degradation Pathways in Biological Matrices

Pyrrolizidine alkaloids, such as Monocrotaline, undergo significant biotransformation in biological matrices, particularly in the liver ha.org.hkscielo.brnih.govnih.gov. This metabolic process is crucial in determining their biological activity and toxicity.

The hepatic cytochrome P450 system plays a central role in the metabolism of PAs, converting them into highly reactive metabolites ha.org.hkscielo.brnih.govnih.gov. A key reactive metabolite formed from Monocrotaline is dehydromonocrotaline (B14562) scielo.brnih.govnih.gov. These reactive pyrrole (B145914) species are electrophilic and can irreversibly bind to crucial cellular macromolecules, including proteins, DNA, and RNA ha.org.hkscielo.br. This alkylating effect is believed to be a primary mechanism underlying the toxicity associated with PAs, as it can compromise protein synthesis and inhibit cell division scielo.br.

Factors influencing the rate of Monocrotaline metabolism include sex, with faster metabolism observed in male rats compared to female rats nih.gov. Furthermore, metabolism can be induced by phenobarbital (B1680315) pretreatment and inhibited by certain P-450 mixed-function oxidase inhibitors like SKF-525A, as well as by anoxic perfusion conditions and low temperatures nih.gov. The reactive metabolites, such as dehydromonocrotaline, have been shown to inhibit the activity of NADH-dehydrogenase in isolated liver mitochondria, leading to a significant reduction in ATP synthesis nih.gov. These hepatic metabolic alterations are implicated in the hepatotoxicity observed in animals and humans exposed to PAs nih.gov. Monocrotaline N-oxide (PubChem CID: 21586627) is also a known metabolite nih.gov.

Table 3: Biotransformation of Pyrrolizidine Alkaloids (e.g., Monocrotaline) in Biological Matrices

| Compound/Enzyme System | Role/Function | Metabolic Product (Example) | Effect/Observation |

| Cytochrome P450 System | Hepatic metabolism, bioactivation | Dehydromonocrotaline | Converts PAs to reactive metabolites ha.org.hkscielo.brnih.govnih.gov |

| Monocrotaline | Parent compound | Dehydromonocrotaline | Metabolized to reactive pyrrole species scielo.brnih.govnih.gov |

| Dehydromonocrotaline | Highly reactive metabolite | Binds to DNA, RNA, proteins | Inhibits protein synthesis, cell division ha.org.hkscielo.br |

| NADH-dehydrogenase | Enzyme in energy metabolism | N/A | Inhibited by dehydromonocrotaline, reducing ATP synthesis nih.gov |

| Monocrotaline N-oxide | Metabolite | N/A | Formed during metabolism nih.gov |

Environmental and Ecological Degradation of Pyrrolizidine Alkaloids

The environmental and ecological fate of pyrrolizidine alkaloids, particularly those from Crotalaria species, involves various interactions within soil and biological systems. While specific detailed degradation pathways for Crotalarin (CID 5489401) or even Monocrotaline (CID 9415) in the environment are not extensively documented in the provided search results, general ecological roles and implications can be inferred.

Crotalaria species are known for their use in agriculture, often as green manure, which contributes to soil fertility, nitrogen accumulation, and the reduction of nutrient leaching and soil erosion copernicus.orgscirp.orgnih.gov. These plants can also stimulate soil microbial communities and improve soil chemical and physical properties nih.gov. The presence of Crotalaria in soil has been linked to the bioremediation of contaminated soil, suggesting that associated microbial communities may play a role in the degradation of various organic pollutants, potentially including PAs, though direct evidence for specific PA degradation pathways by these microbes is not explicitly detailed nih.govnih.gov. The nematocidal effects of PAs produced by Crotalaria species also highlight their ecological impact as natural defense mechanisms nih.govresearchgate.net.

Ecologically, some insects, such as certain butterfly species, are known to interact with Crotalaria plants. For instance, butterflies may congregate on Crotalaria retusa plants to "leaf scratch" and imbibe pyrrolizidine alkaloids, utilizing them for their own protection researchgate.net. This demonstrates an ecological role for these compounds beyond simple degradation.

Table 4: Environmental and Ecological Interactions of Pyrrolizidine Alkaloids (e.g., Monocrotaline)

| Aspect/Interaction | Description | Ecological/Environmental Role | Reference |

| Soil Fertility | Crotalaria as green manure enhances soil fertility, nitrogen accumulation, reduces leaching and erosion. | Soil improvement | copernicus.orgscirp.orgnih.gov |

| Bioremediation | Crotalaria juncea enhances bioremediation of contaminated soil, stimulating microbial communities. | Potential degradation of organic pollutants | nih.govnih.gov |

| Nematocidal Effects | PAs in Crotalaria have nematocidal properties. | Plant defense, pest control | nih.govresearchgate.net |

| Insect Interactions | Butterflies imbibe PAs from Crotalaria for protection. | Ecological defense, co-evolution | researchgate.net |

Comparative Academic Investigations Involving Crotalarin

Comparative Analysis with Other Plant Lectins from Leguminosae Family

Lectins are a heterogeneous group of proteins that recognize and bind to carbohydrates in a reversible and specific manner, found abundantly in the Plant Kingdom, particularly in seeds of the Fabaceae (Leguminosae) family. scielo.brresearchgate.net These proteins exhibit diverse biochemical and physicochemical properties, evolutionary relationships, structural characteristics, and carbohydrate specificities. scielo.brresearchgate.net

Research on lectins from the Crotalaria genus, including Crotalarin, has garnered scientific interest due to their relatively underexplored nature. scielo.br Several lectins have been purified and characterized from various Crotalaria species, revealing both commonalities and distinctions when compared to other Leguminosae lectins. For instance, lectins from Crotalaria species, such as Crotalaria incana (CiL), Crotalaria paulina (CrpL), and Crotalaria medicaginea, share the common characteristic of being primarily isolated from seeds. scielo.brniscpr.res.inwikipedia.org

In terms of molecular mass, CiL is composed of two subunits with apparent masses of 29 and 30 kDa. scielo.br CrpL has an apparent molecular mass of 30 kDa subunits, forming a tetramer of approximately 110 kDa. niscpr.res.in Similarly, the lectin from C. medicaginea has a subunit molecular mass of 31.6 kDa, suggesting a native form composed of four identical subunits with a molecular mass of 125 kDa. wikipedia.org

Carbohydrate specificity is a key comparative feature. While CiL shows affinity for D-mannose, D-glucose, D-galactose, and α-methyl-D-mannoside, Crotalaria lectins are generally characterized by their specificity for galactose and N-acetyl-D-galactosamine. scielo.brwikipedia.org Specific examples include Crotalaria pallida lectin, which exhibits affinity for D-galactose and D-raffinose, and Crotalaria striata lectin, which binds to D-galactosamine, D-galactose, and N-acetyl-D-galactosamine. researchgate.net CrpL's hemagglutination activity is inhibited by N-acetyl-D-galactosamine and D-galactose, as well as glycoproteins like fetuin and asialofetuin. niscpr.res.in

Regarding stability, CiL demonstrates excellent thermostability and hemagglutinating activity across a wide range of pH values, and its activity is dependent on divalent cations. scielo.br In contrast, CrpL's activity was not affected by EDTA, indicating no dependence on divalent cations. niscpr.res.in The N-terminal amino acid sequence of CrpL has been found to be identical to those of other lectins from the Crotalaria genus, being rich in Gly, Ala, and Ser, suggesting conserved structural motifs among these proteins. niscpr.res.in

The following table summarizes comparative biochemical properties of some lectins from the Crotalaria genus:

| Lectin Source (Species) | Molecular Mass (Subunit/Native) | Carbohydrate Specificity | Divalent Cation Dependence | N-terminal Amino Acid Sequence Identity |

| Crotalaria incana (CiL) | 29 & 30 kDa (subunits) scielo.br | D-mannose, D-glucose, D-galactose, α-methyl-D-mannoside scielo.br | Yes scielo.br | Not specified, but similar to other Crotalaria lectins scielo.br |

| Crotalaria paulina (CrpL) | 30 kDa (subunits), 110 kDa (native) niscpr.res.in | N-acetyl-D-galactosamine, D-galactose, fetuin, asialofetuin niscpr.res.in | No niscpr.res.in | Identical to other Crotalaria lectins niscpr.res.in |

| Crotalaria medicaginea | 31.6 kDa (subunit), 125 kDa (native) wikipedia.org | Galactose, N-acetyl-D-galactosamine wikipedia.org | Not specified | Not specified |

| Crotalaria pallida | Not specified | D-galactose, D-raffinose researchgate.net | Not specified | Not specified |

| Crotalaria striata | Not specified | D-galactosamine, D-galactose, N-acetyl-D-galactosamine researchgate.net | Not specified | Not specified |

Differentiation of Crotalarin from Other Crotalaria Secondary Metabolites (e.g., Pyrrolizidine (B1209537) Alkaloids) in Research Methodologies

Crotalarin, as a lectin, is a protein, distinctly different from other secondary metabolites found in Crotalaria species, such as pyrrolizidine alkaloids (PAs). PAs are a class of heterocyclic organic compounds that form the central chemical structure of a variety of alkaloids. thegoodscentscompany.com They are small molecules, often existing as esters or diesters of amino alcohols (necine bases) and various organic acids. mdpi.com In contrast, lectins are large carbohydrate-binding proteins. scielo.bruni.lu

The differentiation between Crotalarin (and other Crotalaria lectins) and PAs in research methodologies is crucial due to their distinct chemical natures and biological roles. PAs are well-known for their toxicity, including hepatotoxicity, genotoxicity, and carcinogenicity, and are found in various parts of Crotalaria plants, such as seeds, foliage, stems, and roots. scielo.brmdpi.comselcuk.edu.tr

Research methodologies employed to study these two classes of compounds differ significantly:

Extraction Methods: PAs, being relatively smaller organic molecules, are typically extracted using solvent-based methods. For instance, matrix solid-phase dispersion and solvent extraction protocols are commonly used for PA extraction from plant materials. selcuk.edu.trbiologists.com Lectins, as proteins, require aqueous extraction methods, followed by purification techniques such as affinity chromatography, ion-exchange chromatography, and molecular exclusion chromatography, which separate proteins based on their binding affinity, charge, and size, respectively. scielo.brniscpr.res.inwikipedia.org

Analytical Techniques: The characterization and quantification of PAs often involve techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS or UHPLC-QToF). These methods identify PAs based on their precise mass measurements and characteristic fragmentation patterns. selcuk.edu.trbiologists.comresearchgate.net For lectins, techniques such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are used to determine molecular mass and subunit composition. scielo.brniscpr.res.inwikipedia.org Hemagglutination assays are employed to assess their carbohydrate-binding activity, and amino acid sequencing provides insights into their primary structure. niscpr.res.inwikipedia.org

Structural and Functional Basis: The fundamental structural difference between a protein (lectin) and a small organic molecule (PA) dictates the choice of analytical tools. Lectins possess complex three-dimensional structures with specific carbohydrate-binding sites, while PAs are characterized by their pyrrolizidine ring system and ester linkages. thegoodscentscompany.commdpi.comuni.lu Functionally, PAs exert their effects through metabolic activation leading to toxic intermediates, whereas lectins mediate biological activities through specific carbohydrate recognition. scielo.brresearchgate.netmdpi.com

Phylogenetic and Chemotaxonomic Studies within the Crotalaria Genus

The genus Crotalaria (Fabaceae, subfamily Faboideae, tribe Crotalarieae) is one of the largest legume genera, comprising over 700 species, with a significant center of diversity in Africa. Phylogenetic and chemotaxonomic studies are crucial for understanding the evolutionary relationships and classification within this diverse genus.

Chemotaxonomy utilizes the distribution of chemical compounds as markers to infer taxonomic relationships. Pyrrolizidine alkaloids (PAs) have proven to be important chemotaxonomic markers at the infrageneric level within Crotalaria. researchgate.net Studies have shown that different sections of the Crotalaria genus are characterized by the presence of specific PA types. For instance, the sections Calycinae and Crotalaria are often characterized by 11-membered macrocyclic monocrotaline-type PAs. researchgate.net In contrast, the section Chrysocalycinae, particularly the subsection Incanae (e.g., Crotalaria incana), may contain 12-membered macrocyclic senecionine-type PAs, such as integerrimine. researchgate.net The presence or absence of certain PA profiles can therefore serve as a chemical fingerprint for differentiating species or groups within the genus. researchgate.net

Molecular phylogenetic studies complement chemotaxonomic approaches by using genetic data to reconstruct evolutionary histories. These studies, often employing nuclear ribosomal internal transcribed spacer (ITS) gene regions or complete chloroplast genomes, have provided strong support for the monophyly of the Crotalaria genus and have helped to resolve complex infrageneric relationships. wikipedia.org For example, phylogenetic analyses have placed various Crotalaria species into distinct clades, supporting existing sectional classifications.

Morphological and anatomical characters also contribute to the taxonomic delimitation of Crotalaria species. wikipedia.org The integration of chemical, molecular, and morphological data provides a comprehensive understanding of the genus's taxonomy and evolutionary trends. The distinct chemical profiles, particularly of PAs, alongside genetic markers, offer valuable insights into the diversification of Crotalaria.

Comparative Biochemical Studies of Crotalarin across Crotalaria Species

While specific comparative studies focusing solely on a compound explicitly named "Crotalarin" across different Crotalaria species are not extensively documented, research has been conducted on the comparative biochemical properties of lectins isolated from various Crotalaria species. Crotalarin is understood to be a lectin from this genus, and therefore, the broader findings on Crotalaria lectins provide relevant insights.

Comparative biochemical investigations of Crotalaria lectins reveal both conserved features and species-specific variations in their properties:

Molecular Mass and Subunit Composition: Lectins from Crotalaria species typically consist of subunits with molecular masses around 29-31.6 kDa. For instance, Crotalaria incana lectin (CiL) has two subunits of 29 and 30 kDa. scielo.br Crotalaria paulina lectin (CrpL) has 30 kDa subunits that associate to form a 110 kDa tetramer. niscpr.res.in The lectin from Crotalaria medicaginea is a tetramer of 125 kDa, composed of four identical 31.6 kDa subunits. wikipedia.org

Carbohydrate Specificity: While there is a general specificity for galactose and N-acetyl-D-galactosamine among Crotalaria lectins, variations exist. CiL shows affinity for D-mannose, D-glucose, D-galactose, and α-methyl-D-mannoside. scielo.br C. pallida lectin binds to D-galactose and D-raffinose, and C. striata lectin recognizes D-galactosamine, D-galactose, and N-acetyl-D-galactosamine. researchgate.net These differences in carbohydrate binding can reflect adaptations to specific biological roles within each species.

Physicochemical Stability: Lectins from Crotalaria species exhibit varying degrees of stability to environmental factors. CiL is known for its excellent thermostability and stability across a wide pH range. scielo.br The lectin from C. medicaginea demonstrates stability in the presence of denaturing agents like urea (B33335), thiourea, and guanidine-HCl. wikipedia.org

Divalent Cation Requirement: A notable difference observed is the requirement for divalent cations. CiL activity is dependent on divalent cations, whereas CrpL activity is not affected by their absence. scielo.brniscpr.res.in

Amino Acid Sequence Homology: The N-terminal amino acid sequence of CrpL has been reported to be identical to other lectins from the Crotalaria genus, indicating a high degree of sequence conservation in this region across different species. This suggests that despite variations in other biochemical properties, there are fundamental structural similarities that are maintained. niscpr.res.in

These comparative biochemical studies contribute to understanding the diversity and evolutionary adaptations of lectins within the Crotalaria genus, providing a foundation for further research into their specific functions and potential applications.

Advanced Analytical and Omics Methodologies in Crotalarin Research

Proteomic Profiling of Crotalarin-Interacting Proteins

Proteomic profiling plays a crucial role in identifying proteins that directly interact with crotalarin or whose expression levels are modulated in its presence. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) are widely employed to isolate and identify protein complexes formed with a bait molecule like crotalarin nih.govnih.gov. This method involves tagging crotalarin or a target protein and then enriching interacting partners, which are subsequently identified by high-resolution mass spectrometry nih.gov.

Chemical proteomic profiling, utilizing bioorthogonal probes, is another advanced approach to label and identify protein modifications or interactions induced by a compound. For instance, studies on lysine (B10760008) crotonylation, a post-translational modification, have employed alkyne-functionalized bioorthogonal probes (e.g., Cr-alkyne) for fluorescence detection and chemical proteomic profiling in mammalian cells nih.gov. This technique enables the metabolic incorporation of the probe into lysine residues, leading to the identification of crotonylated proteins and sites, including those previously unreported nih.gov. The integration of quantitative chemical proteomics with such probes allows for the exploration of crotonylation sites regulated by enzymes like histone deacetylases (HDACs) nih.gov.

Mass spectrometry-based proteomics is routinely applied for characterizing protein interactomes, encompassing techniques like proximity-dependent labeling of neighboring proteins, chemical cross-linking of interacting proteins, and inferring protein-protein interactions (PPIs) from co-fractionating or thermal solubility profiles nih.govrappsilberlab.org. Native mass spectrometry (MS) serves as a powerful tool for qualitatively elucidating interfacial epitopes of transient protein-protein interactions and can be utilized to discover novel PPI stabilizers by simultaneously monitoring binding stoichiometry and shifts in binding equilibria rsc.orgrsc.org. While the interaction between crotalarin and fetuin has been noted, detailed proteomic profiles specifically for crotalarin-interacting proteins are often complex and context-dependent pharm.or.jp.

Metabolomic Characterization of Crotalarin Biotransformation Products

Metabolomics offers a comprehensive analysis of small molecules (metabolites) within a biological system, providing insights into the biotransformation pathways of compounds such as crotalarin. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are primary analytical techniques for the identification and quantification of metabolites in complex biological samples kosfaj.orgresearchgate.netkoreascience.kr. LC-MS, particularly LC-MS/MS, is highly sensitive and selective for the quantitative bioanalysis of small-molecule drugs and their metabolites in physiological fluids chromatographyonline.com.

Untargeted metabolomics, frequently employing LC-high resolution mass spectrometry (LC-HRMS) in conjunction with chemometrics, facilitates the broad screening and identification of a wide range of metabolites animbiosci.orgmdpi.com. This approach can reveal the unique "fingerprint" of metabolites and lipids, which is crucial for understanding the metabolic fate of crotalarin kosfaj.orgkoreascience.kr. Biotransformation studies, whether mimicking human metabolism or exploring microbial transformation, commonly utilize LC-MS chromatograms and MS/MS spectra to identify active principal ingredients and their transformation products researchgate.net.

The typical workflow for metabolomic characterization involves sample preparation, data acquisition via LC-MS/MS, and subsequent data processing using advanced statistical tools like chemometrics, including Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA), and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) kosfaj.organimbiosci.orgmdpi.comchromatographytoday.com. These methods are essential for managing the large datasets generated and for identifying potential biomarkers or characterizing metabolic changes induced by crotalarin animbiosci.orgmdpi.com.

Transcriptomic Analysis of Crotalarin Biosynthesis Gene Expression

Transcriptomic analysis, primarily conducted through RNA sequencing (RNA-Seq) and microarray analysis, provides a global overview of gene expression patterns related to crotalarin biosynthesis or in response to crotalarin exposure. RNA-Seq is a powerful experimental technique for exploring and quantifying gene expression, identifying differentially expressed genes, and assembling transcriptomes nih.govgithub.iorosalind.bio. It enables the simultaneous genome-wide identification of transcription units, including rare transcripts and small RNAs, that are activated or repressed nih.gov.

In the context of plant secondary metabolites like crotalarin, transcriptomic studies are instrumental in identifying genes that encode the enzymes involved in the biosynthetic pathway. For example, RNA-Seq has been used in studies of other plant compounds to investigate gene expression changes under various conditions, thereby revealing genes crucial for specific metabolic pathways scribd.com. While extensive specific data on crotalarin biosynthesis gene expression were not detailed in the immediate search results, the methodology is well-established for analyzing gene expression in plants that produce secondary metabolites. High-throughput gene expression (HT-GEx) screening, an RNA-Seq-derived approach, offers rapid, unbiased, 3′ gene expression screening for drug discovery and analysis, providing comprehensive cell-to-data analysis of the transcriptome at a reduced cost compared to standard RNA sequencing genewiz.com.

High-Throughput Screening (HTS) for Novel Crotalarin Ligands and Modulators

High-Throughput Screening (HTS) is a powerful drug discovery tool employed for the rapid screening of vast compound libraries to identify molecules capable of binding to a target or modulating a biological process related to crotalarin. HTS assays are typically automated and can encompass reporter gene assays, cell-based assays, or biochemical assays nih.gov. The primary objective is to identify "hits" that can serve as foundational structures for developing novel ligands or modulators.